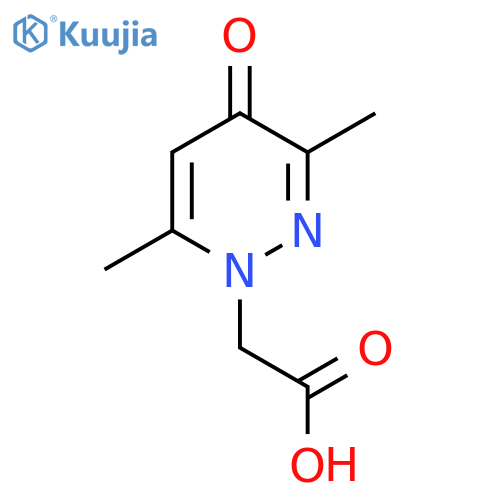Cas no 2770545-33-8 (2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid)

2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2770545-33-8
- 2-(3,6-dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid
- EN300-37408863
- 2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid
-
- インチ: 1S/C8H10N2O3/c1-5-3-7(11)6(2)9-10(5)4-8(12)13/h3H,4H2,1-2H3,(H,12,13)
- InChIKey: YNROTRQBCXKHPJ-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C)=NN(CC(=O)O)C(C)=C1
計算された属性
- せいみつぶんしりょう: 182.06914219g/mol
- どういたいしつりょう: 182.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 70Ų
2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37408863-1.0g |
2-(3,6-dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid |
2770545-33-8 | 1g |
$0.0 | 2023-06-06 |
2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid 関連文献
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acidに関する追加情報
Introduction to 2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid (CAS No. 2770545-33-8)
2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2770545-33-8, belongs to the dihydropyridazine class, a heterocyclic structure known for its versatile applications in medicinal chemistry. The presence of a carboxylic acid moiety at one end of the molecule and a pyridazine ring at the other end makes it a promising candidate for further functionalization and derivatization, which could lead to novel therapeutic agents.
The structural features of 2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid include a central pyridazine ring substituted with two methyl groups at positions 3 and 6, and an oxo group at position 4. This specific arrangement imparts unique electronic and steric properties to the molecule, making it an interesting scaffold for drug design. The carboxylic acid functionality provides a site for further chemical modifications, such as esterification or amidation, which can enhance its solubility and bioavailability.
In recent years, there has been growing interest in dihydropyridazine derivatives due to their potential biological activities. These compounds have been explored for their roles in various pharmacological pathways, including anti-inflammatory, analgesic, and anticancer effects. The oxo group in 2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological targets, thereby influencing the compound's binding affinity and efficacy.
One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. Researchers have been investigating its utility in synthesizing derivatives that exhibit enhanced pharmacological properties. For instance, modifications at the methyl-substituted positions on the pyridazine ring could lead to altered binding interactions with enzymes or receptors involved in disease pathways. Additionally, the carboxylic acid group can be transformed into various pharmacophores that are known to improve drug-like characteristics.
The synthesis of 2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization and functional group transformations. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing the environmental impact and cost associated with its production.
Recent studies have highlighted the importance of 2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid in developing novel therapeutic agents. For example, researchers have demonstrated its potential as an intermediate in the synthesis of compounds that target specific enzymes implicated in metabolic disorders. The structural flexibility of this molecule allows for the creation of derivatives with tailored properties that could address unmet medical needs. Furthermore, computational modeling has been employed to predict how different modifications might affect the compound's biological activity.
The pharmaceutical industry has taken notice of these findings and is actively exploring 2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid as a building block for new drugs. Its unique structural features make it an attractive candidate for further development into clinical candidates. As research progresses, it is expected that more sophisticated derivatives will be synthesized and tested for their therapeutic potential.
From a broader perspective, the study of compounds like 2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid contributes to our understanding of heterocyclic chemistry and its applications in medicine. These efforts not only advance our knowledge but also provide valuable tools for drug discovery programs worldwide. The continued exploration of such molecules will undoubtedly lead to significant breakthroughs in healthcare.
2770545-33-8 (2-(3,6-Dimethyl-4-oxo-1,4-dihydropyridazin-1-yl)acetic acid) 関連製品
- 2172503-50-1(4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine)
- 1214351-67-3(2-Mercapto-3,5,6-trifluoropyridine)
- 1807260-06-5(Ethyl 5-cyano-2-ethyl-4-methylphenylacetate)
- 2137720-58-0(3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester)
- 1807072-22-5(Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate)
- 1369895-97-5(2-(tert-Butoxy)-3-methylaniline)
- 1803684-51-6(Methyl 5-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate)
- 2104882-74-6(2-(3-methylpyrazin-2-yl)acetaldehyde)
- 6972-51-6(2-(2,5-Dimethylphenyl)ethanol)
- 68718-99-0(BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)-)




